

Application Notes and Protocols: Hexamethyldistannane in Organotin Synthesis

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Compound of Interest

Compound Name: Hexamethyldistannane

Cat. No.: B1337061

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Introduction

Hexamethyldistannane, $((\text{CH}_3)_3\text{Sn})_2\text{Sn}$, is a versatile and highly reactive organotin compound essential for creating carbon-tin bonds in organic synthesis. As a primary source of the trimethylstannyl ($\text{Me}_3\text{Sn}-$) group, it is a key reagent in the preparation of various organotin intermediates, which are pivotal in modern cross-coupling chemistry, particularly the Stille reaction. Its applications include the synthesis of aryl-, vinyl-, and allyltrimethylstannanes from corresponding organic halides and related precursors.[1] These organotin compounds are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the use of **hexamethyldistannane** in key organotin synthesis reactions.

Physicochemical and Safety Data

Hexamethyldistannane is a colorless, low-melting solid or liquid that is sensitive to air and moisture.[2][1] It is highly toxic and requires careful handling in a controlled laboratory environment.

Table 1: Physicochemical Properties of Hexamethyldistannane

Property	Value	Reference(s)
CAS Number	661-69-8	[3]
Molecular Formula	C ₆ H ₁₈ Sn ₂	[3]
Molecular Weight	327.63 g/mol	[3]
Appearance	Colorless, low-melting solid or liquid	[1][4]
Melting Point	23-24 °C	[3][4]
Boiling Point	182 °C at 756 mmHg	[3][4]
Density	1.58 g/mL at 20 °C	[3][4]
Solubility	Insoluble in water; soluble in organic solvents	[4][5]
Sensitivity	Air and moisture sensitive	[2][1]

Safety Information

Hazard Statements: H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled), H410 (Very toxic to aquatic life with long-lasting effects).[6]

Precautionary Measures:

- Handling: Use only in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[6][7] Avoid all contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[1] Keep container tightly sealed and store locked up.[7]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Core Applications and Methodologies

Hexamethyldistannane is predominantly used in palladium-catalyzed reactions to introduce a trimethylstannyl group onto an organic substrate.

Application 1: Palladium-Catalyzed Stannylation of Aryl and Heteroaryl Halides

The most common application of **hexamethyldistannane** is the synthesis of aryltrimethylstannanes from aryl halides or triflates. This reaction is a cornerstone for preparing the requisite organostannane partners for Stille cross-coupling reactions. The reaction is typically catalyzed by a Pd(0) complex.

Table 2: Examples of Pd-Catalyzed Stannylation of Aryl Halides

Entry	Aryl Halide (Ar-X)	Pd Catalyst (mol%)	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	4-Bromoacetophenone	Pd ₂ (dba) ₃ (2)	P(t-Bu) ₃	Toluene	80	16	95
2	2-Bromopyridine	Pd(PPh ₃) ₄ (3)	-	Dioxane	100	12	88
3	4-Iodonitrobenzene	PdCl ₂ (PPH ₃) ₂ (2)	-	Toluene	110	6	92
4	1-Bromo-4-(trifluoromethyl)benzene	Pd(OAc) ₂ (2)	PCy ₃	Neat	100	2	91
5	Methyl 4-bromobenzoate	Pd(PPh ₃) ₄ (4)	-	Xylene	120	24	85

(Note:
Data is compiled and represent
ative of typical conditions found in the literature.
Actual results

may
vary.)

Protocol 1: General Procedure for the Palladium-Catalyzed Stannylation of an Aryl Bromide

Materials:

- Aryl bromide (1.0 mmol, 1.0 equiv)
- **Hexamethyldistannane** (1.1 mmol, 1.1 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
- Anhydrous toluene (5 mL)
- Anhydrous KF (for work-up)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), **hexamethyldistannane** (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
- Add anhydrous toluene (5 mL) via syringe.
- Heat the reaction mixture to 90-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether (20 mL) and stir with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes. This procedure precipitates the tin byproducts as

insoluble fluorides.

- Filter the resulting slurry through a pad of Celite®, washing the pad with additional diethyl ether.
- Wash the combined organic filtrate with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure aryltrimethylstannane.

Application 2: Palladium-Catalyzed Addition of Hexamethyldistannane to Alkynes

Hexamethyldistannane can be added across the triple bond of alkynes in a palladium-catalyzed reaction to yield vicinal bis(stannyl)alkenes.^[1] This reaction is highly stereoselective, typically affording the (Z)-isomer via a syn-addition pathway. These products are valuable for further functionalization.

Table 3: Examples of Pd-Catalyzed Distannylation of Alkynes

Entry	Alkyne	Pd Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
1	Phenylacetylene	Pd(PPh ₃) ₄ (3)	Toluene	80	12	(Z)-1,2-bis(trimethylstannyl)-1-phenylethene	85
2	1-Octyne	Pd(PPh ₃) ₄ (3)	THF	65	16	(Z)-1,2-bis(trimethylstannyl)-1-octene	89
3	Ethyl propiolate	PdCl ₂ (PPh ₃) ₂ (2)	Dioxane	90	8	Ethyl (Z)-2,3-bis(trimethylstannyl)acrylate	78
4	Diphenyl acetylene	Pd ₂ (dba) ₃ (2)	Benzene	80	24	(Z)-1,2-diphenyl-1,2-bis(trimethylstannyl)ethene	91

(Note:
Data is
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and
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ative of
typical
condition
s found
in the

literature.

Actual

results

may

vary.)

Protocol 2: General Procedure for the Palladium-Catalyzed Distannylation of an Alkyne

Materials:

- Terminal or internal alkyne (1.0 mmol, 1.0 equiv)
- **Hexamethyldistannane** (1.05 mmol, 1.05 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
- Anhydrous toluene (5 mL)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Argon or Nitrogen)

Procedure:

- In a dry Schlenk flask under an inert atmosphere, dissolve the alkyne (1.0 mmol) and **hexamethyldistannane** (1.05 mmol) in anhydrous toluene (5 mL).
- Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the solution.
- Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 12-24 hours).
- Cool the reaction to room temperature and concentrate under reduced pressure.
- Purify the residue directly by column chromatography on silica gel (often pre-treated with triethylamine to prevent destannylation) or by distillation/kugelrohr to yield the vicinal

bis(stannyl)alkene.

Summary

Hexamethyldistannane is an indispensable reagent for the synthesis of trimethyltin compounds. Through palladium-catalyzed pathways, it enables the efficient stannylation of a wide range of organic substrates, including aryl halides and alkynes. The resulting organotin products are stable, versatile intermediates for constructing complex molecular architectures. Mastery of the protocols described herein, with strict adherence to safety procedures, allows researchers to effectively leverage the synthetic power of this important reagent.

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